

4-Aminobenzohydrazide solubility in DMSO and other organic solvents

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Compound of Interest

Compound Name: 4-Aminobenzohydrazide

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Technical Guide: Solubility Profile of 4-Aminobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Aminobenzohydrazide** (4-ABAH) in Dimethyl Sulfoxide (DMSO) and other common organic solvents. The information herein is intended to support research and development activities by providing essential data on solubility, along with standardized methodologies for experimental validation and solution preparation.

Introduction to 4-Aminobenzohydrazide

4-Aminobenzohydrazide (CAS No: 5351-17-7) is a crystalline solid widely recognized for its role as an irreversible inhibitor of myeloperoxidase (MPO).^{[1][2]} MPO is a peroxidase enzyme abundantly present in neutrophils, which catalyzes the production of hypochlorous acid (HOCl), a potent oxidant involved in inflammatory responses.^{[2][3]} By inhibiting MPO, 4-ABAH serves as a valuable tool in studying the pathological and physiological roles of MPO-driven oxidative stress, particularly in conditions like neuroinflammation and stroke.^{[1][4]} Its utility as a research chemical and potential therapeutic agent necessitates a thorough understanding of its physical and chemical properties, especially its solubility.

Solubility Data

The solubility of **4-Aminobenzohydrazide** is critical for designing experiments, formulating stock solutions, and ensuring accurate dosing in various assays. The following sections present both quantitative and qualitative solubility data compiled from multiple sources.

Quantitative Solubility Data

The following table summarizes the reported quantitative solubility of **4-Aminobenzohydrazide** in various solvents.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)*	Source(s)
Dimethyl Sulfoxide (DMSO)	~ 14 mg/mL	~ 92.6 mM	[1] [5] [6] [7] [8]
Dimethyl Sulfoxide (DMSO)	≥ 25 mg/mL	≥ 165.4 mM	[2] [9]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	198.5 mM	[10]
N,N-Dimethylformamide (DMF)	~ 10 mg/mL	~ 66.1 mM	[1] [5] [6] [7]
1:1 DMSO:PBS (pH 7.2)	~ 0.5 mg/mL	~ 3.3 mM	[1] [5] [6] [7]

*Molar concentration calculated based on a molecular weight of 151.17 g/mol .

Qualitative Solubility Profile

- Water: Sparingly soluble to partly miscible.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[12\]](#) Its limited aqueous solubility is attributed to its hydrophobic aromatic structure.[\[3\]](#)
- Ethanol & Methanol: While generally more soluble in polar organic solvents, it is reported to be insoluble in ethanol at room temperature.[\[3\]](#)[\[4\]](#)

- Dilute Acids: Solubility is enhanced in dilute acidic solutions.[4][6][11][12] This suggests that protonation of the amino group facilitates dissolution.[4]

Experimental Protocols

Accurate determination of solubility is paramount for reproducible research. The following is a generalized, standard protocol for determining the solubility of a solid compound like **4-Aminobenzohydrazide**, based on the isothermal shake-flask method.

General Protocol for Solubility Determination

This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- **4-Aminobenzohydrazide** (solid)
- Solvent of interest (e.g., DMSO)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or a calibrated spectrophotometer
- Volumetric flasks and pipettes

Procedure:

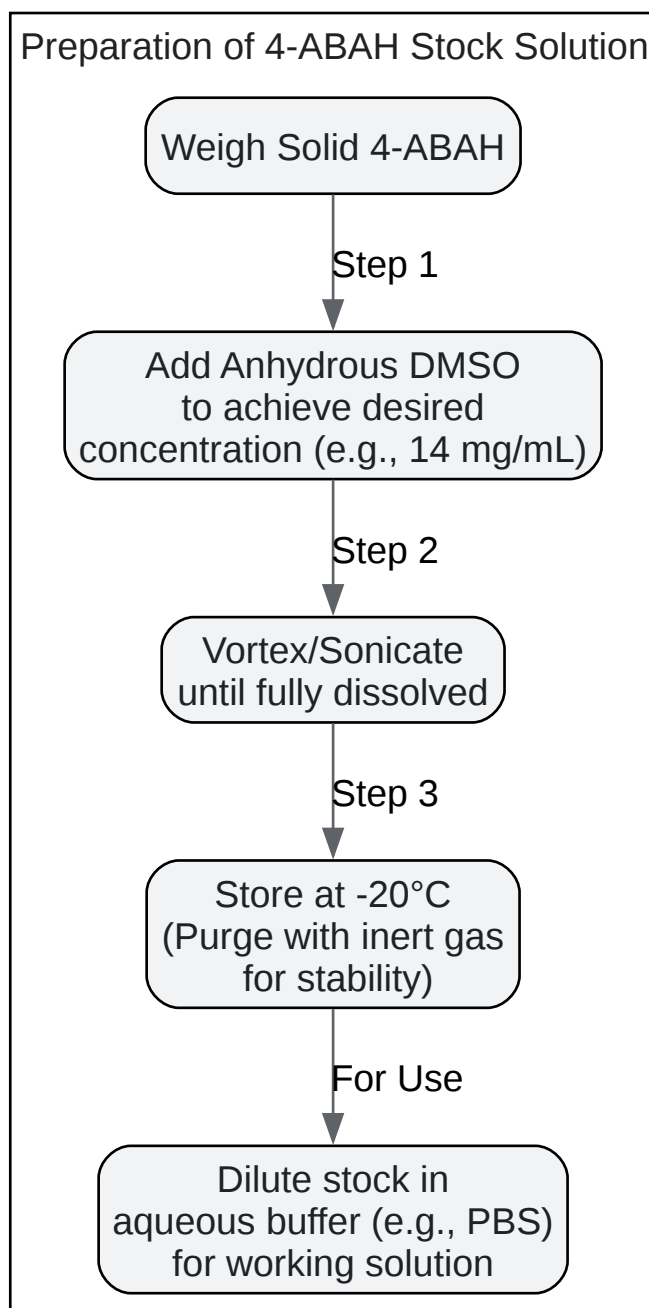
- Preparation: Add an excess amount of solid **4-Aminobenzohydrazide** to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

- **Solvent Addition:** Accurately add a known volume of the chosen solvent (e.g., 1.0 mL of DMSO) to the vial.
- **Equilibration:** Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, let the vial stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
- **Sample Collection:** Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Pass this sample through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent erroneously high results.
- **Dilution:** Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of **4-Aminobenzohydrazide**.
- **Calculation:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound at the specified temperature.

Visualizations: Workflows and Mechanisms

Stock Solution Preparation Workflow

For most biological applications, **4-Aminobenzohydrazide** is first dissolved in DMSO to create a concentrated stock solution, which is then diluted into an aqueous buffer or cell culture medium.



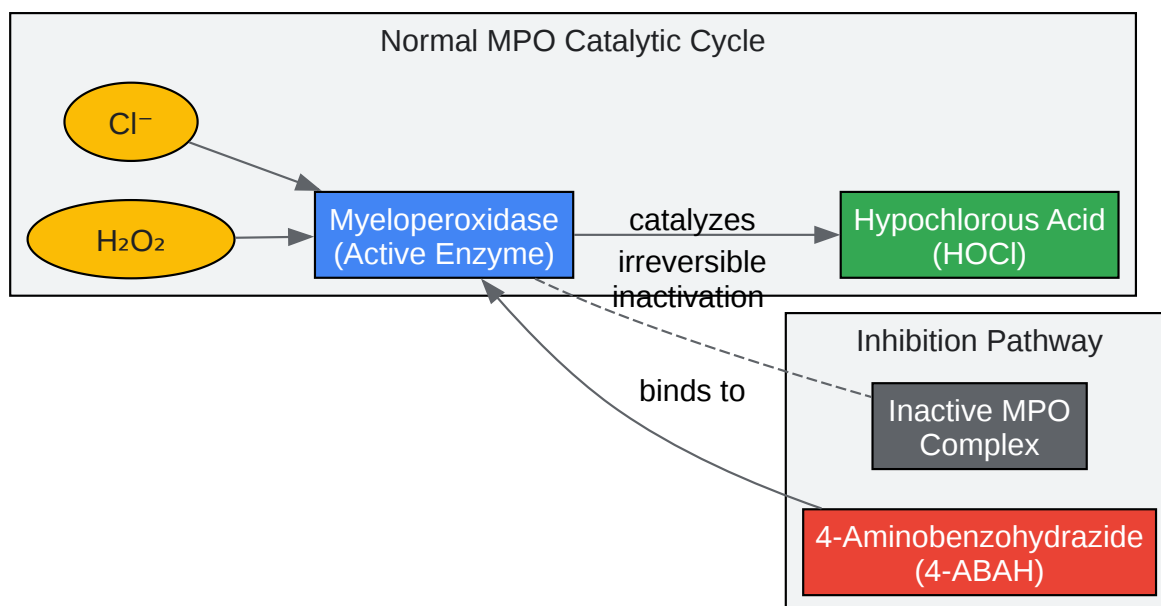
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Caption: Workflow for preparing a **4-Aminobenzohydrazide** stock solution.

Mechanism of Myeloperoxidase (MPO) Inhibition

4-Aminobenzohydrazide acts as a mechanism-based inhibitor of MPO. The enzyme oxidizes 4-ABAH, which in turn irreversibly inactivates the enzyme, thereby preventing the production of

hypochlorous acid.



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Caption: Simplified pathway of MPO inhibition by **4-Aminobenzohydrazide**.

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